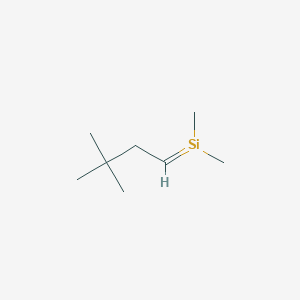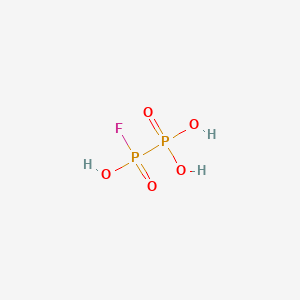
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is a unique organophosphorus compound characterized by the presence of fluorine and hydroxyl groups attached to a diphosphane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione typically involves the reaction of a fluorinated precursor with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2-methylcyclopropane
- 1-Fluoro-4-nitrobicyclo[2.2.1]heptane
- 1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide
Uniqueness
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is unique due to its specific combination of fluorine and hydroxyl groups attached to a diphosphane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
82229-00-3 |
|---|---|
Fórmula molecular |
FH3O5P2 |
Peso molecular |
163.97 g/mol |
Nombre IUPAC |
[fluoro(hydroxy)phosphoryl]phosphonic acid |
InChI |
InChI=1S/FH3O5P2/c1-7(2,3)8(4,5)6/h(H,2,3)(H2,4,5,6) |
Clave InChI |
HNQXERUSQHTLBY-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)P(=O)(O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



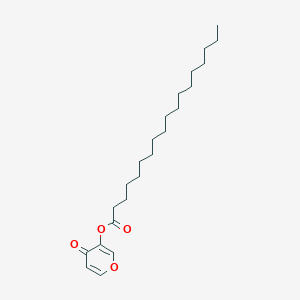
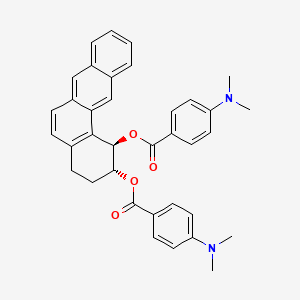
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

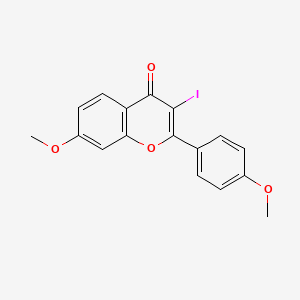
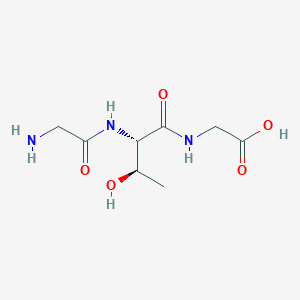
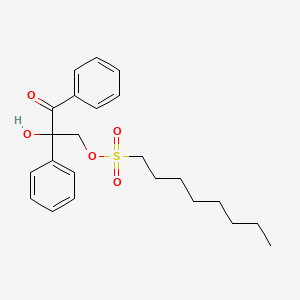
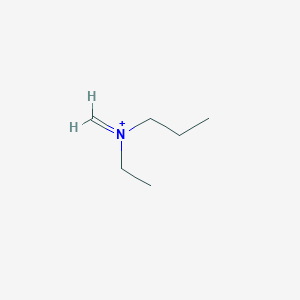
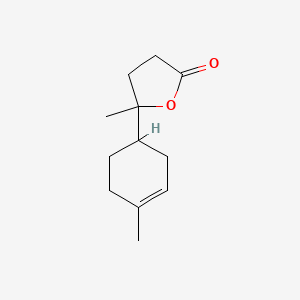
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
